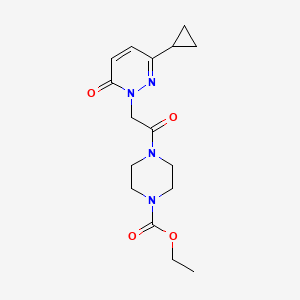

ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate

Description

Ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate is a synthetic compound featuring a piperazine core substituted with an ethyl carboxylate group and a pyridazinone-acetyl moiety. The pyridazinone ring is further functionalized with a cyclopropyl group at the 3-position. This structure combines pharmacophoric elements from piperazine derivatives (known for CNS activity and kinase inhibition ) and pyridazinones (associated with anticonvulsant and anti-inflammatory properties ). The ethyl carboxylate group enhances solubility, while the cyclopropyl substituent may influence metabolic stability and steric interactions in biological targets .

Properties

IUPAC Name |

ethyl 4-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4/c1-2-24-16(23)19-9-7-18(8-10-19)15(22)11-20-14(21)6-5-13(17-20)12-3-4-12/h5-6,12H,2-4,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZIZCLNMBEHKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This article delves into the compound's biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 334.37 g/mol. The unique structural features include:

- Piperazine ring : Contributes to the compound's pharmacological properties.

- Cyclopropyl group : Enhances the compound's interaction with biological targets.

- Pyridazine moiety : Associated with various biological activities.

This compound primarily functions as a PDE4 inhibitor. PDE4 is involved in the degradation of cyclic AMP (cAMP), a crucial signaling molecule in various physiological processes. By inhibiting PDE4, this compound may enhance cAMP levels, leading to:

- Anti-inflammatory effects : Modulation of inflammatory responses, making it a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

- Potential anticancer properties : By influencing cellular signaling pathways related to tumor growth and survival.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Activity | Description |

|---|---|

| PDE4 Inhibition | Modulates inflammatory responses; potential application in respiratory diseases. |

| Anticancer Potential | May influence pathways related to tumor growth and apoptosis. |

| Neuroprotective Effects | Possible role in neuroprotection through modulation of cAMP levels. |

Case Studies and Research Findings

Recent studies have highlighted the compound's promising biological activities:

-

PDE4 Inhibition Studies :

- A study demonstrated that compounds with similar structural features effectively inhibited PDE4 activity, leading to reduced inflammation in animal models of asthma .

- Another research indicated that selective PDE4 inhibitors could potentially mitigate symptoms in COPD patients by enhancing bronchodilation .

-

Anticancer Activity :

- Research exploring the effects of pyridazinone derivatives showed that they could induce apoptosis in cancer cell lines, suggesting that this compound might exhibit similar effects .

- A comparative analysis of various piperazine derivatives indicated that modifications in the cyclopropyl group significantly influenced anticancer activity, highlighting the importance of structural diversity .

Synthesis

The synthesis of this compound typically involves multiple synthetic steps:

- Formation of Pyridazinone Core : This can be achieved through cyclization reactions involving hydrazine derivatives.

- Introduction of Cyclopropyl Group : Utilization of cyclopropanation reactions using diazomethane or cyclopropylcarbene precursors.

- Final Coupling Reaction : The final product is obtained by coupling the pyridazinone intermediate with appropriate acetic acid derivatives under amide bond-forming conditions.

Comparison with Similar Compounds

Pyridazinone-Piperazine Derivatives

- Ethyl 4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate (CAS 1324073-05-3): Structural Difference: Replaces the cyclopropyl group with a thiophen-2-yl substituent. This may alter binding affinity in targets like serotonin receptors or kinases .

2-[4-(2-Chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetohydrazide :

Piperazine-Ester Derivatives

- tert-Butyl(E)-4-(2-(2,6-dimethoxy-4-(3-oxo-3-(6-oxo-3,6-dihydropyridin-1(2H)-yl)prop-1-en-1-yl)phenoxy)ethyl)piperazine-1-carboxylate: Structural Difference: Features a tert-butyl ester and an extended phenoxy-propenoyl chain. The conjugated propenoyl chain may enable photophysical applications or protein degradation (e.g., PROTACs) .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

Key Observations:

- Cyclopropyl vs. Thiophene: The cyclopropyl analog’s lower LogP (1.8–2.5 vs.

- Hydrazide vs. Piperazine-Ester : The hydrazide analog’s higher solubility aligns with its anticonvulsant efficacy, whereas the piperazine-ester scaffold may favor kinase or GPCR targets .

Q & A

Q. Basic

- NMR Spectroscopy : and NMR confirm substituent positions and piperazine ring integrity. Aromatic protons in pyridazinone appear as distinct downfield signals (~δ 7.0–8.5 ppm) .

- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O at ~1650–1750 cm) and ester functionalities (C-O at ~1250 cm) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, particularly for cyclopropyl and acetyl group orientations .

How can reaction conditions be optimized to enhance synthetic yield?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates but may require post-reaction purification to remove byproducts .

- Catalysis : Copper(I) catalysts (e.g., CuSO/sodium ascorbate) enhance "click chemistry" steps for triazole derivatives, as seen in analogous piperazine syntheses .

- Temperature Gradients : Gradual warming (e.g., 0°C → room temperature) minimizes side reactions during acetylation .

What computational methods predict the biological activity of this compound?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like kinases or GPCRs. For pyridazinone derivatives, docking studies revealed interactions with ATP-binding pockets in cancer-related enzymes .

- QSAR Modeling : Utilizes descriptors (e.g., logP, TPSA) to correlate structural features (e.g., cyclopropyl lipophilicity) with activity. Data from PubChem (e.g., solubility, LogS) inform these models .

What in vitro assays evaluate the anticancer potential of this compound?

Q. Basic

- Cytotoxicity Assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HepG2) at varying concentrations (IC determination) .

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence-based protocols .

How are discrepancies between in vitro and in vivo efficacy addressed?

Q. Advanced

- Solubility Optimization : Use of co-solvents (e.g., DMSO:PEG 400) or prodrug strategies to improve bioavailability, guided by ESOL LogS predictions .

- Metabolic Stability : Liver microsome assays identify metabolic hotspots (e.g., ester hydrolysis) for structural modification .

What SAR strategies are applied to this compound?

Q. Advanced

- Substituent Variation : Systematic replacement of the cyclopropyl group with other alkyl/aryl groups to assess impact on potency .

- Bioisosteric Replacement : Exchanging the pyridazinone ring with quinazoline or phthalazine cores to modulate target selectivity .

What safety precautions are necessary during handling?

Q. Basic

- PPE : Lab coat, nitrile gloves, and safety goggles (skin/eye irritation risks) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

How does the cyclopropyl group influence physicochemical properties?

Q. Advanced

- Lipophilicity : Cyclopropyl increases logP (~2.5–3.0), enhancing membrane permeability but reducing aqueous solubility.

- Metabolic Resistance : The strained ring resists cytochrome P450 oxidation compared to linear alkyl chains .

What challenges arise during synthesis scale-up?

Q. Advanced

- Purification : Column chromatography becomes impractical; switch to recrystallization or fractional distillation .

- Exothermic Reactions : Use jacketed reactors to control temperature during acetylations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.